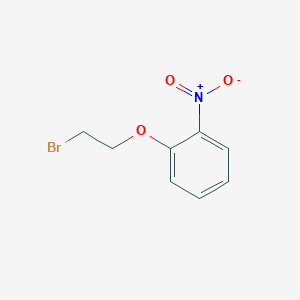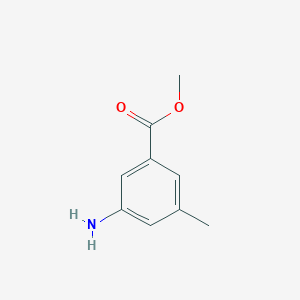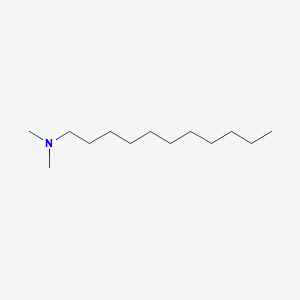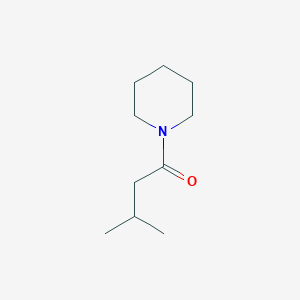acetic acid CAS No. 17709-99-8](/img/structure/B99544.png)
[(3-Chlorophenyl)amino](oxo)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Chlorophenyl)aminoacetic acid” is a chemical compound with the CAS Number: 17709-99-8 . It has a molecular weight of 199.59 and a linear formula of C8 H6 Cl N O3 .
Molecular Structure Analysis
The molecular structure of “(3-Chlorophenyl)aminoacetic acid” is represented by the formula C8 H6 Cl N O3 . The average mass is 199.591 Da .Physical And Chemical Properties Analysis
“(3-Chlorophenyl)aminoacetic acid” is a solid at room temperature . It has a molecular weight of 199.59 .Applications De Recherche Scientifique
Proteomics Research
(3-Chlorophenyl)aminoacetic acid is utilized in proteomics , which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a specialty reagent in proteomics to study protein expression, function, and interactions, aiding in the understanding of cellular processes at the molecular level .
Drug Development
In the field of drug development , this chemical serves as a building block for the synthesis of more complex molecules. It’s particularly valuable in the creation of novel pharmaceuticals that target specific proteins or pathways involved in diseases .
Analytical Chemistry
The compound finds application in analytical chemistry for the development of analytical methods. It can be used as a standard or reference compound when calibrating instruments or developing new assays to detect specific chemical entities .
Chemical Synthesis
(3-Chlorophenyl)aminoacetic acid is a key intermediate in chemical synthesis . It’s used to synthesize various organic compounds, including dyes, pigments, and other performance chemicals that have industrial applications .
Material Science
In material science , researchers can use this compound to modify the surface properties of materials. This can enhance material performance in various applications, such as creating more durable plastics or coatings .
Biopharma Production
The compound is also significant in biopharma production . It can be used in the synthesis of active pharmaceutical ingredients (APIs) or as a precursor in the manufacturing of therapeutic proteins and peptides .
Controlled Environment and Cleanroom Solutions
In controlled environment and cleanroom solutions , (3-Chlorophenyl)aminoacetic acid may be used in the formulation of cleaning agents or processes that require stringent contamination control. This ensures environments are kept free of particulates and other contaminants that could interfere with manufacturing or research outcomes .
Chromatography and Mass Spectrometry
Lastly, this compound is relevant in chromatography and mass spectrometry . It can be used in the calibration of equipment or as a component in the mobile phase or matrices to help in the separation and identification of complex mixtures .
Safety and Hazards
Propriétés
IUPAC Name |
2-(3-chloroanilino)-2-oxoacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c9-5-2-1-3-6(4-5)10-7(11)8(12)13/h1-4H,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUWLZIUJCVVRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504453 |
Source


|
| Record name | (3-Chloroanilino)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Chlorophenyl)amino](oxo)acetic acid | |
CAS RN |
17709-99-8 |
Source


|
| Record name | (3-Chloroanilino)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


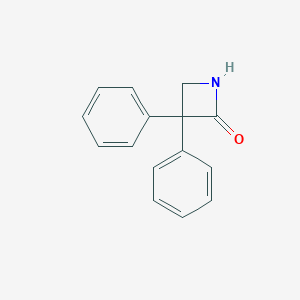





![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B99475.png)

